An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)
An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)ethanol, a versatile chemical intermediate with the CAS number 52273-77-5. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications as a building block in the synthesis of complex organic molecules, including those with potential biological activity. Safety and handling information are also included to ensure its proper use in a laboratory setting. While this guide presents a thorough review of the chemical aspects of 2-(3-Aminophenyl)ethanol, it is important to note that, at the time of publication, there is limited publicly available information regarding its specific biological activities or its direct involvement in cellular signaling pathways.
Chemical and Physical Properties
2-(3-Aminophenyl)ethanol, also known as 3-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group attached to a benzene ring.[1] This unique combination of reactive sites makes it a valuable precursor in various synthetic applications.
Table 1: Physicochemical Properties of 2-(3-Aminophenyl)ethanol [1][2][3]
| Property | Value |
| CAS Number | 52273-77-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Dark brown to black solid |
| Melting Point | 51-53 °C |
| Boiling Point | 293 °C |
| Density | 1.124 g/cm³ |
| Flash Point | 131 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Purity (typical) | ≥95% |
Table 2: Spectral Data Summary for 2-(3-Aminophenyl)ethanol
| Technique | Key Data Points |
| LC-MS | Molecular ion peak [M+H]⁺ at m/z = 138.1[2] |
| ¹H NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
| ¹³C NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
| IR Spectroscopy | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
Synthesis
A common and efficient method for the synthesis of 2-(3-Aminophenyl)ethanol is the catalytic hydrogenation of 3-nitrophenylethanol.[2]
Experimental Protocol: Synthesis of 2-(3-Aminophenyl)ethanol [2]
-
Reactants:
-
3-Nitrophenylethanol (1 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (catalytic amount)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a pressure reactor, add 3-nitrophenylethanol and methanol.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 45 psi.
-
Stir the reaction mixture at room temperature overnight.
-
Upon reaction completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
-
Yield: High yields (e.g., 99%) of 2-(3-aminophenyl)ethanol as a white solid have been reported using this method.[2]
-
Characterization: The product can be analyzed by LCMS to confirm the presence of the molecular ion peak [M+H]⁺ at m/z = 138.1.[2]
Caption: Synthetic workflow for 2-(3-Aminophenyl)ethanol.
Applications in Drug Discovery and Development
The 3-aminophenylethanol scaffold is a valuable starting material in medicinal chemistry due to the presence of two distinct reactive handles: the aromatic amine and the primary alcohol. These functional groups allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
While specific drugs derived directly from 2-(3-Aminophenyl)ethanol are not widely reported in publicly available literature, its utility as a building block is evident from its application in the synthesis of heterocyclic compounds like indolines and dihydrobenzofurans.[2] These ring systems are prevalent in many biologically active molecules.
The broader class of aminophenyl compounds has been explored for the development of various therapeutic agents, including:
-
Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.
-
GPCR Ligands: The scaffold can be elaborated to generate ligands that bind to G-protein coupled receptors, a large family of drug targets.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the peer-reviewed literature detailing the intrinsic biological activity of 2-(3-Aminophenyl)ethanol or its direct modulation of cellular signaling pathways. While the broader "ethanol" component can influence numerous pathways, these effects are general and not specific to the aminophenyl structure of this particular molecule.
Therefore, a diagram illustrating a specific signaling pathway directly modulated by 2-(3-Aminophenyl)ethanol cannot be provided at this time due to the absence of supporting scientific evidence. Researchers are encouraged to perform initial biological screenings to elucidate the potential pharmacological profile of this compound and its derivatives.
Safety and Handling
2-(3-Aminophenyl)ethanol is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area.
Conclusion
2-(3-Aminophenyl)ethanol is a readily accessible and synthetically versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the straightforward creation of diverse molecular libraries for drug discovery programs. While its own biological activity remains to be thoroughly investigated, its utility as a precursor for more complex, potentially bioactive molecules is clear. Further research into the pharmacological properties of 2-(3-Aminophenyl)ethanol and its derivatives is warranted to fully explore its therapeutic potential.
Appendix: Representative Spectral Data of Related Compounds
Note: The chemical shifts and peak patterns in the following spectra will differ from those of 2-(3-Aminophenyl)ethanol due to the different substitution patterns on the aromatic ring.
(Placeholder for representative ¹H NMR, ¹³C NMR, and IR spectra of a related aminophenylethanol isomer if they were available in the search results. Since they are not, this section will remain as a placeholder.)
